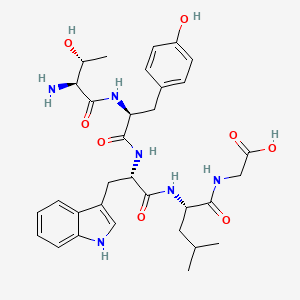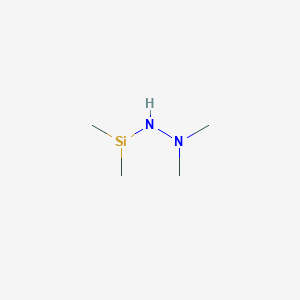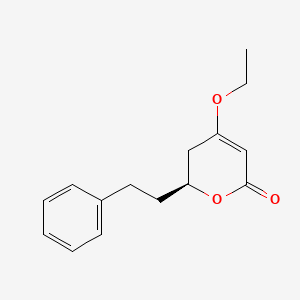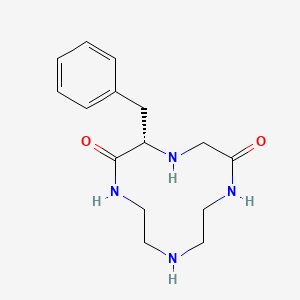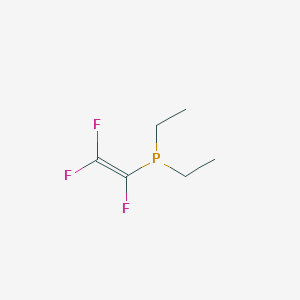
Phosphine, diethyl(trifluoroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, diethyl(trifluoroethenyl)- is an organophosphorus compound with the chemical formula C6H10F3P. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, diethyl(trifluoroethenyl)- can be synthesized through several methods. One common approach involves the reaction of diethylphosphine with trifluoroethylene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of phosphine, diethyl(trifluoroethenyl)- may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphine, diethyl(trifluoroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The trifluoroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and materials science .
Scientific Research Applications
Phosphine, diethyl(trifluoroethenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine, diethyl(trifluoroethenyl)- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. The trifluoroethenyl group can also undergo various transformations, contributing to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphine, diethyl(trifluoroethenyl)- include other tertiary phosphines such as triphenylphosphine, triethylphosphine, and tris(2,4,6-trimethoxyphenyl)phosphine .
Uniqueness
What sets phosphine, diethyl(trifluoroethenyl)- apart is the presence of the trifluoroethenyl group, which imparts unique electronic and steric properties. This makes the compound particularly useful in applications requiring specific reactivity and selectivity .
Properties
CAS No. |
400846-21-1 |
|---|---|
Molecular Formula |
C6H10F3P |
Molecular Weight |
170.11 g/mol |
IUPAC Name |
diethyl(1,2,2-trifluoroethenyl)phosphane |
InChI |
InChI=1S/C6H10F3P/c1-3-10(4-2)6(9)5(7)8/h3-4H2,1-2H3 |
InChI Key |
BJOYXFPHTCYGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


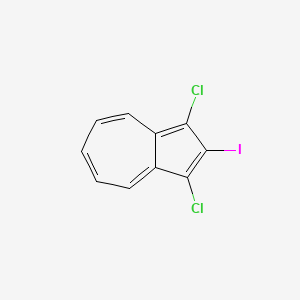
![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)
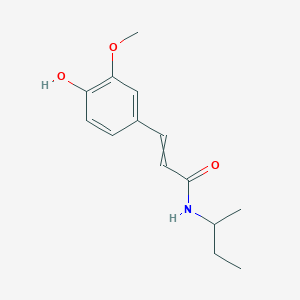
![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
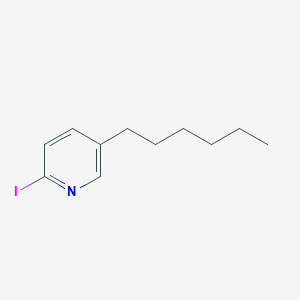
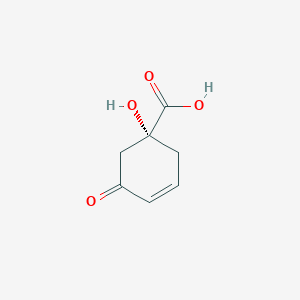
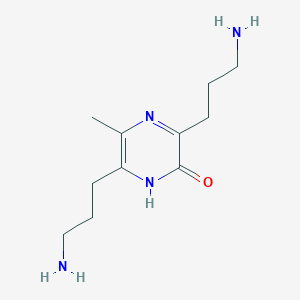
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
